REACTION_CXSMILES
|
[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.C([N+]1C=CN(C)C=1)CCC.C([N+]1C=CN(C)C=1)CCC.[Cl:51][C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1.[C:58](Cl)(=[O:65])[C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1>N(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.N(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Ni+2]>[Cl:51][C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][C:53]=1[C:58]([C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1)=[O:65] |f:0.1.2.3,6.7.8|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
Petroleum ether
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.C(CCC)[N+]1=CN(C=C1)C.C(CCC)[N+]1=CN(C=C1)C
|
Name
|
Nickel(II) bis-triflimide
|
Quantity
|
0.062 g
|
Type
|
catalyst
|
Smiles
|
N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ni+2]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred until the catalyst
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The solution of the product (in petroleum ether) was decanted
|
Type
|
ADDITION
|
Details
|
the flask (containing the ionic liquid and catalyst)
|
Type
|
WASH
|
Details
|
washed three times with 15 cm3 of petroleum ether
|
Type
|
DISTILLATION
|
Details
|
Concentration of the organic extract, followed by Kugenrohr distillation at 1 mm Hg (bp=170-190° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |